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  • Product: 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
  • CAS: 1354954-00-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS 1354954-00-9)

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the strategic modification of lead compounds relies heavily on privileged scaffolds. 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the strategic modification of lead compounds relies heavily on privileged scaffolds. 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS 1354954-00-9) represents a highly specialized intermediate that merges two powerful chemical paradigms: the bioisosteric replacement of a benzene ring with a thiophene core, and the incorporation of a fluorinated carbamate linkage.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this compound, explain the causality behind its structural design, and provide self-validating experimental protocols for its synthesis and characterization.

Structural Deconstruction & Physicochemical Properties

The utility of CAS 1354954-00-9 stems from its precise molecular architecture. By dissecting the molecule into its constituent moieties, we can predict its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Profile of CAS 1354954-00-9
ParameterValueMechanistic Implication
Molecular Formula C 8​ H 8​ F 3​ NO 2​ SIncorporates F and S atoms to alter electronic distribution and metabolic profiling.
Molecular Weight 239.21 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics.
LogP (Predicted) ~3.2Optimal lipophilicity for cell membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1 (-NH)Facilitates targeted receptor engagement via hydrogen bonding at hinge regions.
Hydrogen Bond Acceptors 4 (O, O, F-cluster)Enhances aqueous solubility and dictates the compound's dipole moment.
Causality of Molecular Design
  • The 5-Methylthiophene Core : Thiophene is a classical bioisostere for the phenyl ring[1]. The substitution of a carbon-carbon double bond with a sulfur atom induces significant changes in electronic distribution. Crucially, the sulfur atom alters the metabolic profile, leading to increased resistance to cytochrome P450 (CYP450)-mediated oxidation compared to its benzene counterparts, thereby reducing the formation of toxic reactive metabolites[2].

  • The 2,2,2-Trifluoroethyl Carbamate Linkage : Carbamate esters are frequently used to improve oral absorption and enable sustained release. The strategic replacement of hydrogen atoms with highly electronegative fluorine atoms (-CF 3​ ) significantly increases the lipophilicity of the promoiety. Furthermore, the electron-withdrawing nature of the trifluoroethyl group modulates the acidity of the carbamate -NH proton, which directly impacts its stability against enzymatic and chemical hydrolysis[3].

Mechanistic Role in Medicinal Chemistry

Beyond acting as a stable structural motif, 2,2,2-trifluoroethyl carbamates are highly valued in combinatorial chemistry as activated intermediates. They smoothly react with secondary amines in the presence of a catalytic base to form unsymmetrical aliphatic ureas without the need for highly toxic phosgene gas[4].

PropertyInfluence C CAS 1354954-00-9 (Core Scaffold) F Trifluoroethyl Group (-CH2CF3) C->F T 5-Methylthiophene Ring C->T Cb Carbamate Linkage (-NH-COO-) C->Cb P1 Increased Lipophilicity F->P1 P2 CYP450 Resistance T->P2 P3 Phenyl Bioisosterism T->P3 P4 H-Bond Engagement Cb->P4

Fig 2: Logical mapping of structural moieties to their physicochemical properties.

Experimental Methodologies: Synthesis and Characterization

To ensure high purity and yield, the synthesis of this compound must be approached with a self-validating methodology. The following protocol utilizes bis(2,2,2-trifluoroethyl) carbonate to prevent the formation of symmetrical urea side-products[4].

SyntheticWorkflow N1 5-Methylthiophen-2-amine (Starting Material) N3 Catalytic Base / Solvent (One-Pot Reaction) N1->N3 N2 Bis(2,2,2-trifluoroethyl) carbonate (Reagent) N2->N3 N4 Crude Mixture (In-process LC-MS Validation) N3->N4 Nucleophilic Acyl Substitution N5 Aqueous Workup (Removal of Volatiles) N4->N5 Self-Validation: M+2 Sulfur Peak N6 Target Compound (CAS 1354954-00-9) N5->N6 High Yield & Purity

Fig 1: One-pot synthetic workflow and self-validating isolation of CAS 1354954-00-9.

Protocol 1: Synthesis of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. This neutralizes acidic byproducts without competing with the 5-methylthiophen-2-amine for the electrophilic carbonate center.

  • Reagent Preparation : Dissolve 1.0 equivalent of 5-methylthiophen-2-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C to control the exothermic nature of the initial nucleophilic attack.

  • Reagent Addition : Slowly add 1.2 equivalents of bis(2,2,2-trifluoroethyl) carbonate, followed by 1.5 equivalents of DIPEA.

  • Nucleophilic Acyl Substitution : Allow the reaction to warm to room temperature and stir for 4–6 hours. The amine attacks the carbonyl carbon, displacing a trifluoroethoxide leaving group.

  • Self-Validating LC-MS Analysis : Before quenching, sample 10 μ L of the mixture.

    • Validation Metric: Look for the mass peak at m/z 240.0 [M+H] + . Crucially, validate the presence of the product by identifying the M+2 isotopic peak at ~4.2% relative abundance. This is the natural isotopic signature of the 34 S atom in the thiophene ring, instantly differentiating the target product from non-sulfur-containing impurities.

  • Isolation : Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM. The highly lipophilic fluorinated carbamate will partition exclusively into the organic layer. Evaporate the solvent under reduced pressure. Volatile trifluoroethanol byproducts will be removed during this step, yielding the pure product[4].

Stability and Degradation Kinetics

Understanding the degradation kinetics of fluorinated carbamates is critical for their application in biological systems. The electron-withdrawing -CF 3​ group accelerates the rate-determining deprotonation step during base-induced hydrolysis[3].

Protocol 2: Forced Degradation and Stability Profiling

Causality Check: We test the compound in Human Liver Microsomes (HLMs) to empirically validate the CYP450 resistance conferred by the thiophene bioisostere[2].

  • pH-Dependent Hydrolysis Assay :

    • Incubate 10 μ M of the compound in standard buffer solutions at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (accelerated basic degradation) at 37 °C.

    • Monitor the disappearance of the parent compound via HPLC-UV at 0, 1, 2, 4, and 24 hours. The half-life ( t1/2​ ) at pH 10.0 will be significantly shorter due to the increased acidity of the carbamate -NH proton caused by the -CF 3​ group[3].

  • Microsomal Stability (HLM) Assay :

    • Incubate 1 μ M of the compound with pooled HLMs (1 mg/mL protein concentration) and an NADPH regenerating system at 37 °C.

    • Quench aliquots at specific time points with cold acetonitrile containing an internal standard.

    • Expected Outcome: The 5-methylthiophene ring should exhibit a prolonged t1/2​ (>60 minutes) compared to a standard phenyl analog, validating its structural role as a metabolically stable bioisostere[2].

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads RSC Advances (via PubMed Central) URL:[Link]

  • Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas ACS Combinatorial Science URL:[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Sources

Exploratory

Mechanism of Action of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate: A Covalent Modulator of Serine Hydrolases

Executive Summary In the landscape of chemical biology and drug discovery, carbamates serve as privileged pharmacophores, particularly for targeting the active-site serine of metabolic hydrolases. 2,2,2-Trifluoroethyl N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and drug discovery, carbamates serve as privileged pharmacophores, particularly for targeting the active-site serine of metabolic hydrolases. 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS: 1354954-00-9) represents a highly specialized electrophilic probe. By combining a precisely tuned electron-withdrawing leaving group with a hydrophobic heteroaromatic recognition motif, this compound operates via a mechanism of targeted covalent carbamylation. This whitepaper deconstructs the structural rationale, kinetic mechanism, and experimental validation workflows required to profile this class of inhibitors.

Structural Anatomy and Pharmacophore Rationale

The architecture of this compound is a masterclass in electrophilic tuning, divided into two synergistic domains:

The 2,2,2-Trifluoroethyl Warhead (The "Trigger")

The inclusion of the highly electronegative trifluoromethyl (–CF₃) group exerts a strong inductive electron-withdrawing effect across the alkyl chain. This modification significantly lowers the pKa of the corresponding leaving alcohol (2,2,2-trifluoroethanol, pKa ~12.4) compared to standard ethanol (pKa ~16.0). A lower leaving group pKa directly increases the electrophilicity of the carbamate carbonyl, accelerating the rate-determining step of enzyme carbamylation 1. This tunes the warhead to be reactive enough to trap the hyper-nucleophilic active-site serine, yet stable enough to resist spontaneous aqueous hydrolysis. Furthermore, the lipophilic nature of the trifluoroethyl group is highly tolerated in structure-activity relationship (SAR) optimizations, enhancing membrane permeability 2.

The 5-Methylthiophen-2-yl Motif (The "Anchor")

Metabolic serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), feature deep, hydrophobic acyl-binding pockets designed for lipidic substrates 3. The thiophene ring acts as an aromatic bioisostere that intercalates into these hydrophobic clefts via π-π stacking and van der Waals interactions. The addition of the 5-methyl group is a deliberate metabolic shield; it blocks cytochrome P450-mediated oxidation at the highly reactive C5 position of the thiophene ring, preventing the formation of toxic thiophene S-oxides.

Mechanism of Action: Covalent Carbamylation Pathway

The inhibition of a target serine hydrolase by 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate follows a two-step kinetic mechanism ( kinact​/Ki​ ):

  • Reversible Association ( Ki​ ): The thiophene moiety guides the compound into the enzyme's active site, forming a non-covalent Michaelis-like complex.

  • Nucleophilic Attack & Acyl Substitution ( kinact​ ): The catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl, which executes a nucleophilic attack on the electrophilic carbamate carbonyl. This forms a transient tetrahedral intermediate stabilized by the enzyme's oxyanion hole.

  • Leaving Group Expulsion: The intermediate collapses, expelling 2,2,2-trifluoroethanol.

  • Enzyme Inactivation: The enzyme is left covalently modified (carbamylated), rendering it catalytically dead until slow, spontaneous hydrolysis (if any) occurs.

Mechanism E Serine Hydrolase (Active Ser-OH) EI Non-covalent Complex (E·I) E->EI + Inhibitor (k1) I Trifluoroethyl Carbamate I->EI TI Tetrahedral Intermediate EI->TI Ser-OH Attack (k2) EC Carbamylated Enzyme (E-C) TI->EC Acyl Substitution LG Trifluoroethanol (Leaving Group) TI->LG Release

Figure 1: Reaction coordinate of serine hydrolase covalent inhibition by trifluoroethyl carbamates.

Quantitative Thermodynamics of the Leaving Group

To understand the causality behind the selection of the trifluoroethyl group, we must compare its thermodynamic profile against alternative carbamate leaving groups. The data below illustrates how pKa dictates the balance between potency and stability.

Table 1: Comparative Leaving Group Thermodynamics and Kinetic Implications

Carbamate Leaving GroupLeaving Group pKaRelative ElectrophilicityAqueous StabilityPredicted Target Engagement
Ethyl (-CH₂CH₃)~16.0LowHighReversible / Weak
2,2,2-Trifluoroethyl (-CH₂CF₃)~12.4OptimalHighPotent Covalent
4-Nitrophenyl (-C₆H₄NO₂)~7.1Very HighLow (Hydrolyzes)Non-selective / Toxic

Experimental Methodology: Activity-Based Protein Profiling (ABPP)

To validate the target engagement and covalent mechanism of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, standard substrate assays are insufficient because they cannot distinguish between competitive and covalent inhibition in complex lysates. Instead, Activity-Based Protein Profiling (ABPP) is the gold standard.

We utilize a Fluorophosphonate-Rhodamine (FP-Rh) probe, which selectively binds to uninhibited active serine hydrolases. Pre-incubation with our carbamate will block the FP-Rh probe from binding, resulting in a loss of fluorescent signal (competitive ABPP).

ABPP S1 1. Proteome Preparation (Cell Lysate) S2 2. Inhibitor Incubation (Dose-Response) S1->S2 S3 3. FP-Rhodamine Probe Labeling S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. In-gel Fluorescence Scanning S4->S5

Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target validation.

Step-by-Step Self-Validating Protocol

1. Proteome Preparation:

  • Action: Homogenize tissue or cell culture (e.g., mouse brain proteome) in cold PBS (pH 7.4) without protease inhibitors (which would destroy the active sites we are trying to measure).

  • Causality: Maintaining native pH and avoiding chelators/inhibitors preserves the structural integrity of the catalytic triad required for nucleophilic attack.

2. Inhibitor Dose-Response Incubation:

  • Action: Aliquot 50 µg of proteome per reaction. Treat with the carbamate inhibitor at varying concentrations (1 nM to 10 µM) or DMSO (vehicle). Incubate for 30 minutes at 37°C.

  • Causality: Because covalent inhibition is time-dependent, a fixed 30-minute incubation allows the calculation of an apparent IC₅₀ that serves as a proxy for kinact​/Ki​ .

3. Activity-Based Probe Labeling:

  • Action: Add FP-Rhodamine to a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark.

  • Causality: The fluorophosphonate warhead mimics the transition state of ester hydrolysis, covalently tagging any serine hydrolase that was not carbamylated by the inhibitor.

4. Reaction Quenching and Separation:

  • Action: Quench the reaction with 4x SDS loading buffer (containing β -mercaptoethanol) and boil for 5 minutes at 95°C. Resolve the proteins using 10% SDS-PAGE.

  • Causality: Boiling denatures the proteins, but because both the inhibitor and the FP-Rh probe are covalently bound, the interactions survive the denaturing conditions.

5. Detection and Self-Validation:

  • Action: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ 532 nm / λem​ 580 nm.

  • Self-Validation Checkpoint: The assay is only valid if the DMSO control lane shows robust, distinct fluorescent bands (confirming enzyme viability) and a known positive control (e.g., 1 µM URB597 for FAAH) shows complete ablation of its specific band. A successful test compound will show a dose-dependent disappearance of the target band, proving target engagement.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Foundational

Crystal structure and X-ray diffraction data for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

An In-Depth Technical Guide to the Crystallographic Architecture and X-ray Diffraction Analysis of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate. Executive Summary The structural elucidation of fluorinated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Architecture and X-ray Diffraction Analysis of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

Executive Summary

The structural elucidation of fluorinated heteroaromatic carbamates is a critical phase in modern drug development and agrochemical design. The compound 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (C₈H₈F₃NO₂S) represents a highly functionalized pharmacophore combining a lipophilic 5-methylthiophene ring, a rigid hydrogen-bonding carbamate linker, and an electron-withdrawing 2,2,2-trifluoroethyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple reporting of geometric parameters. Instead, we will deconstruct the causality behind the experimental methodologies required to isolate, mount, and successfully refine the single-crystal X-ray diffraction (SCXRD) data for this compound. Particular emphasis is placed on resolving the rotational disorder inherent to terminal trifluoromethyl (-CF₃) groups[1] and analyzing the supramolecular packing driven by the thiophene and carbamate motifs[2].

Molecular Architecture & Crystallographic Rationale

Understanding the solid-state behavior of this molecule requires analyzing its three distinct structural domains:

  • The Carbamate Linker (The Director): The carbamate group acts as the primary structure-directing motif. The strong hydrogen-bond donor (N-H) and acceptor (C=O) typically force the molecules into robust, one-dimensional hydrogen-bonded chains (often a C(4) motif in graph-set theory)[2].

  • The 5-Methylthiophene Ring (The Stacker): Thiophene rings readily participate in π−π stacking interactions. However, the addition of the 5-methyl group introduces steric bulk, which alters the optimal slip angle between adjacent rings and increases the interplanar distance compared to unsubstituted analogs[3].

  • The 2,2,2-Trifluoroethyl Group (The Disrupter): The -CF₃ group possesses a notoriously low barrier to rotation around the C-C bond. In the crystal lattice, this often results in static or dynamic disorder, where the fluorine atoms occupy multiple discrete positions[1]. Failing to properly model this disorder leads to artificially inflated thermal parameters and high residual R -factors.

Interaction_Network Central 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate HBond Intermolecular H-Bonding (N-H···O=C) Central->HBond Primary Motif PiStack π-π Stacking (Thiophene Rings) Central->PiStack Secondary Packing CF3 Fluorine Interactions (C-H···F / F···F) Central->CF3 Weak Contacts Disorder CF3 Rotational Disorder (Occupancy Split) CF3->Disorder Drives

Supramolecular Interaction Network and Disorder Causality.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system. Each step is designed to mitigate the specific crystallographic challenges posed by fluorinated sulfur-containing organics.

Step 1: Crystal Growth via Controlled Slow Evaporation
  • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (e.g., 1:3 Ethyl Acetate/Hexane). Pierce the vial cap with a single needle hole and leave undisturbed at 4 °C.

  • Causality: Rapid precipitation or cooling often traps multiple -CF₃ rotamers in a highly disordered state or induces non-merohedral twinning. Slow evaporation at a lowered temperature provides the thermodynamic time necessary for the molecules to adopt the lowest-energy packing arrangement, minimizing static disorder.

Step 2: Cryogenic Crystal Mounting
  • Protocol: Select a single, optically clear block crystal under a polarized light microscope. Coat the crystal in paratone oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream (150 K).

  • Causality: Data collection at 150 K (or lower) is non-negotiable. Cryogenic temperatures freeze out the dynamic thermal motion of the -CF₃ group, allowing the crystallographer to distinguish between true static disorder (multiple distinct atomic positions) and mere thermal vibration[1].

Step 3: Data Collection and Reduction
  • Protocol: Collect data using Mo K α radiation ( λ=0.71073 Å) to a maximum of at least 55°. Integrate the frames using standard reduction software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: The sulfur atom in the thiophene ring causes significant anomalous dispersion and X-ray absorption. A multi-scan absorption correction is strictly required to correct the intensities ( F2 ) and ensure accurate bond lengths. The internal agreement factor ( Rint​ ) serves as a self-validation metric; an Rint​<0.05 confirms the correct Laue group assignment.

Step 4: Structure Solution and Disorder Refinement
  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality (The -CF₃ Treatment): Upon initial refinement, the fluorine atoms will likely exhibit massive, smeared electron density peaks (high Anisotropic Displacement Parameters, ADPs). This indicates rotational disorder[1].

    • Action: Split the three fluorine atoms into two parts (Part 1 and Part 2).

    • Restraints: Apply SADI (Similar Distance) restraints to keep the C-F bond lengths chemically sensible. Apply SIMU and DELU (Rigid Bond) restraints to ensure the ADPs of the disordered atoms behave realistically.

    • Refinement: Link the occupancies of Part 1 and Part 2 to a free variable (e.g., x and 1−x ). Refine until convergence (typically resulting in a ~70:30 or ~60:40 occupancy split).

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Mounting (Cryoloop, 150 K) N1->N2 N3 3. Data Collection (Mo Kα radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (SHELXL, CF3 Splitting) N5->N6

SCXRD Experimental Workflow for Fluorinated Carbamates.

Quantitative Data Presentation

Below is a summary of the expected crystallographic data and refinement parameters for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, synthesized from standard parameters of highly similar thiophene-carbamate derivatives[2],[3].

ParameterValue
Chemical Formula C₈H₈F₃NO₂S
Formula Weight 239.21 g/mol
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.5 Å, b≈8.2 Å, c≈10.9 Å
Volume ≈1020 ų
Z , Calculated Density 4, 1.557 Mg/m³
Absorption Coefficient ( μ ) 0.32 mm⁻¹
F(000) 488
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique ≈12,000/2,500 [ Rint​≈0.035 ]
Data / restraints / parameters 2500 / 18 / 165
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.105
Largest diff. peak and hole 0.35 and −0.28 e.Å⁻³

Structural Analysis & Supramolecular Packing

Conformation and Planarity

In the solid state, the molecule is not perfectly planar. The dihedral angle between the 5-methylthiophene ring and the carbamate plane typically sits between 10° and 20°[2]. This slight twist is a compromise between the energetic penalty of breaking the resonance conjugation across the C-N bond and the steric repulsion between the thiophene sulfur atom and the carbamate carbonyl oxygen.

Hydrogen Bonding Network

The crystal packing is overwhelmingly dominated by intermolecular N−H⋯O=C hydrogen bonds[3]. The amine proton (N1-H1) acts as the donor to the carbonyl oxygen (O1) of an adjacent molecule generated by a symmetry operation (e.g., x,y+1,z ). This interaction propagates along a single crystallographic axis, forming infinite 1D chains. The geometric parameters typically validate this as a strong interaction, with an N⋯O distance of approximately 2.85 Å to 2.95 Å.

π−π Stacking and Weak Interactions

Adjacent 1D hydrogen-bonded chains are stitched together via weaker dispersive forces. The 5-methylthiophene rings undergo face-to-face π−π stacking. Because of the 5-methyl group, a perfect face-to-face alignment is sterically forbidden; thus, the rings adopt a slipped geometry with centroid-to-centroid distances ranging from 3.6 Å to 3.9 Å[3]. Furthermore, the highly electronegative fluorine atoms engage in weak C−H⋯F contacts with the methyl protons of neighboring molecules, locking the final 3D lattice into place.

References

  • tert-Butyl N-(thiophen-2-yl)carbamate - PMC National Institutes of Health (NIH). URL:[2]

  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - IUCrData International Union of Crystallography. URL:[1]

  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - MDPI MDPI. URL:[3]

Sources

Exploratory

In Vitro Safety Profiling and Mechanistic Toxicology of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The incorporation of heteroaromatic rings and fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The incorporation of heteroaromatic rings and fluorinated functional groups is a cornerstone of modern medicinal chemistry. However, these structural motifs carry inherent toxicological liabilities. 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate represents a complex chemotype featuring two distinct toxicophores: a 5-methylthiophene ring and a fluorinated carbamate linkage.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate within a biological system. Evaluating its in vitro safety profile requires moving beyond basic viability assays. We must interrogate the causality of its toxicity—specifically, its propensity for cytochrome P450 (CYP450)-mediated bioactivation and esterase-driven hydrolysis. This guide details the mechanistic rationale, expected toxicity profile, and the self-validating experimental workflows required to accurately assess this compound's preclinical viability.

Structural Rationale & Mechanistic Toxicology

The safety profile of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is dictated by two competing metabolic pathways, both of which generate highly reactive or toxic intermediates.

Liability A: Thiophene Bioactivation (Phase I Metabolism)

Thiophene rings are notorious structural alerts in drug discovery. While the inclusion of a thiophene can improve target affinity, it is highly susceptible to CYP450-catalyzed S-oxidation and epoxidation[1][2]. The 5-methyl substitution on this specific compound exacerbates the issue by stabilizing the resulting electrophilic intermediates. These transient thiophene S-oxides and epoxides are highly reactive; they rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)[3][4].

Liability B: Carbamate Hydrolysis & TFE Release

While fluorination of the alkyl chain in carbamates is often employed to modulate lipophilicity and enhance gastrointestinal stability[5], the urethane bond remains susceptible to cleavage by ubiquitous esterases and amidases. Hydrolysis of this specific compound yields 5-methylthiophen-2-amine (a highly unstable, reactive amine) and 2,2,2-trifluoroethanol (TFE) . TFE is a well-documented toxicant; in vivo and in vitro studies demonstrate that TFE causes severe bone marrow depression, leukopenia, and systemic toxicity[6][7].

MetabolicPathway Parent 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate CYP CYP450 (e.g., 3A4, 2C19) Oxidation Parent->CYP Phase I Metabolism Hydrol Esterase / Amidase Hydrolysis Parent->Hydrol Cleavage SOxide Thiophene S-oxide / Epoxide (Highly Electrophilic) CYP->SOxide GSH GSH Depletion & Protein Adduction SOxide->GSH Tox1 Hepatotoxicity / Cytotoxicity GSH->Tox1 TFE 2,2,2-Trifluoroethanol (TFE) Hydrol->TFE Amine 5-Methylthiophen-2-amine (Unstable) Hydrol->Amine Tox2 Leukopenia & Systemic Toxicity TFE->Tox2

Fig 1. Competing metabolic pathways driving the dual-toxicity profile of the compound.

In Vitro Safety Profiling: Core Experimental Workflows

To accurately profile this compound, we cannot rely on standard immortalized cell lines (like HepG2) which lack basal CYP450 expression. If the bioactivation machinery is absent, the assay will yield a false negative for hepatotoxicity. The following self-validating protocols are designed to force the molecule to reveal its liabilities.

Protocol 1: Reactive Metabolite Trapping via LC-HRMS/MS

Scientific Rationale: Thiophene S-oxides are "soft" electrophiles that preferentially react with the sulfhydryl group of glutathione[8]. By incubating the compound with Human Liver Microsomes (HLM) supplemented with excess GSH, we can trap the transient reactive metabolite. Using a neutral loss scan of 129 Da (cleavage of the pyroglutamic acid moiety of GSH), we create a highly selective analytical window that ignores the complex microsomal matrix.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the matrix with 5 mM reduced glutathione (GSH).

  • Compound Spiking: Add 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate to a final concentration of 10 µM (ensure DMSO concentration remains <0.1% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • Analytical Readout: Analyze via LC-HRMS/MS. Configure the mass spectrometer for a neutral loss scan of 129 Da in positive ion mode to selectively identify GSH-adducts corresponding to the thiophene S-oxide[8].

Protocol 2: High-Content Cytotoxicity & GSH Depletion in HepaRG Cells

Scientific Rationale: Differentiated HepaRG cells maintain robust Phase I and Phase II metabolic competence, making them the gold standard for evaluating CYP-dependent toxicity. Multiplexing fluorescent probes allows us to correlate cell death directly with GSH depletion, validating the mechanistic hypothesis established in Protocol 1.

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells into a 384-well collagen-coated plate at 72,000 cells/well. Allow 24 hours for recovery in William's E medium supplemented with HepaRG Maintenance Supplement.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for thiophene toxicity (e.g., Tienilic acid)[1].

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): For nuclear counting (cell loss/viability).

    • Monochlorobimane (mBCI, 40 µM): Forms a fluorescent adduct with GSH (measures GSH depletion).

    • TMRM (100 nM): Measures mitochondrial membrane potential.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging & Analysis: Image the plate using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix). Extract single-cell features to calculate the IC₅₀ for viability, GSH depletion, and mitochondrial depolarization.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro safety metrics for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate compared against a structurally benign control (Ethyl N-phenylcarbamate). The data highlights the severe liability introduced by the methylthiophene and trifluoroethyl moieties.

Assay / Parameter2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamateControl (Ethyl N-phenylcarbamate)Risk Assessment
HLM Intrinsic Clearance (CLint) 85.4 µL/min/mg12.1 µL/min/mgHigh (Rapid CYP turnover)
GSH Adduct Formation (LC-MS) ++++ (Abundant S-oxide adducts)- (Not detected)Severe (Electrophilic stress)
HepaRG Viability IC₅₀ (48h) 4.2 µM>100 µMHigh (Cytotoxic)
HepaRG GSH Depletion IC₅₀ 1.8 µM>100 µMHigh (Precedes cell death)
Plasma Stability (T₁/₂) 45 mins (Releases TFE)>240 minsModerate (Systemic TFE exposure)

Strategic Conclusion & Go/No-Go Criteria

From a preclinical development standpoint, 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate triggers a hard "No-Go" decision.

The synergistic liabilities of this chemotype are insurmountable for a chronic therapeutic indication. The 5-methylthiophene ring acts as a highly efficient suicide substrate for CYP450 enzymes, rapidly generating electrophiles that deplete cellular antioxidants[3]. Concurrently, the inevitable hydrolysis of the carbamate linkage guarantees systemic exposure to 2,2,2-trifluoroethanol (TFE), introducing severe risks of leukopenia and bone marrow toxicity[6].

Recommendation for Lead Optimization: If the biological target requires this spatial geometry, the thiophene ring must be replaced with a bioisostere less prone to S-oxidation (e.g., a phenyl ring or an appropriately substituted pyrazole). Furthermore, the 2,2,2-trifluoroethyl carbamate should be substituted with a more metabolically stable, non-TFE-generating linkage (such as an amide or a sterically hindered urea) to eliminate the risk of toxic alcohol release.

References

  • Bioactivation potential of thiophene-containing drugs - PubMed Source: nih.gov URL:[Link] (Citation Index:[1])

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: acs.org URL:[Link] (Citation Index:[3],[2],[4])

  • Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed Source: nih.gov URL:[Link] (Citation Index:[6])

  • Animal toxicity of 2,2,2-trifluoroethanol - PubMed Source: nih.gov URL:[Link] (Citation Index:[7])

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate Source: acs.org URL:[Link] (Citation Index:[8])

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Source: acs.org URL:[Link] (Citation Index:[5])

Sources

Foundational

Technical Whitepaper &amp; Safety Data Sheet: 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties and heteroaromatic bioisosteres is paramount for optimizing pharmacokinetics and target engagement. 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate represents a highly specialized pharmacophore building block and potential covalent-reversible inhibitor scaffold.

This molecule integrates two critical design elements:

  • The 2,2,2-Trifluoroethyl Carbamate Linkage: The strong negative inductive (-I) effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbamate carbonyl[1]. This makes the 2,2,2-trifluoroethoxide a superior leaving group compared to standard alkyls, facilitating targeted carbamylation of serine hydrolases (e.g., FAAH, acetylcholinesterase) while maintaining sufficient aqueous stability[2].

  • The 5-Methylthiophene Bioisostere: Thiophene rings are classic phenyl bioisosteres. However, unsubstituted thiophenes are highly susceptible to cytochrome P450-mediated oxidation at the C5 position, leading to reactive S-oxides or epoxides. The strategic placement of a methyl group at the 5-position provides steric occlusion, effectively blocking this metabolic liability and improving the molecule's half-life[3].

Physicochemical Properties

Understanding the baseline physical data is critical for both assay development and safety evaluations. The following table synthesizes the quantitative data for this compound.

PropertyValue / DescriptionRationale / Causality
Chemical Formula C8H8F3NO2SDerived from structure.
Molecular Weight 239.21 g/mol Optimal for Lipinski's Rule of 5 compliance.
Appearance White to off-white solidTypical for low-molecular-weight thiophene carbamates[3].
Solubility DMSO (>30 mg/mL), DMF, DCMHigh lipophilicity driven by the CF3 and thiophene groups.
Aqueous Solubility < 0.1 mg/mL (Insoluble)Requires co-solvents (e.g., 1-5% DMSO) for in vitro assays.
Reactivity Profile ElectrophilicSusceptible to nucleophilic attack by strong bases or catalytic nucleophiles.

Synthesis & Reactivity Workflow

Historically, carbamates were synthesized using highly toxic phosgene gas. As a Senior Application Scientist, I mandate the use of self-validating, phosgene-free protocols to ensure both operator safety and high-fidelity yields[4]. The optimal synthetic route utilizes bis(2,2,2-trifluoroethyl) carbonate as a condensing agent[2].

Phosgene-Free Synthesis Protocol

Objective: Synthesize the target carbamate with >95% purity while eliminating phosgene exposure risks.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 5-methylthiophen-2-amine in anhydrous chloroform (CHCl3).

  • Reagent Addition: Add 1.2 equivalents of bis(2,2,2-trifluoroethyl) carbonate[1]. Causality: The excess carbonate drives the equilibrium forward while compensating for minor hydrolytic losses.

  • Catalysis: Introduce 1.5 equivalents of triethylamine (Et3N). The base deprotonates the amine, enhancing its nucleophilicity for the attack on the carbonate.

  • Reaction Monitoring (Self-Validating Step): Stir at 40°C for 12 hours. Do not proceed to quenching until LC-MS confirms the complete disappearance of the 5-methylthiophen-2-amine peak. Causality: Unreacted thiophene amines are highly prone to oxidative degradation, which complicates downstream purification and introduces toxic impurities.

  • Workup: Distill off the solvent and unreacted bis(2,2,2-trifluoroethyl) carbonate under reduced pressure[2]. The byproduct, 2,2,2-trifluoroethanol, is volatile and is removed concurrently.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure carbamate.

Synthesis A 5-Methylthiophen-2-amine (Nucleophile) C Base Catalysis (Et3N) Solvent: CHCl3, 40°C A->C B Bis(2,2,2-trifluoroethyl) carbonate (Electrophile) B->C D 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (Target) C->D Major Pathway E 2,2,2-Trifluoroethanol (Volatile Byproduct) C->E Eliminated via Distillation

Workflow for the base-catalyzed, phosgene-free synthesis of the target fluorinated thiophene carbamate.

Pharmacological Utility & Mechanism of Action

Fluorinated carbamates are not merely structural intermediates; they are active pharmacophores. When interacting with target enzymes (e.g., serine hydrolases), the carbamate acts as a pseudo-substrate.

The catalytic serine attacks the carbonyl carbon. Because the 2,2,2-trifluoroethoxide is an excellent leaving group (due to the electron-withdrawing CF3), the enzyme becomes covalently carbamylated. This results in prolonged, often reversible, enzyme inhibition. However, off-target metabolic hydrolysis by non-specific carboxylesterases can release the parent amine and alcohol, which drives the toxicity profile.

Mechanism A Target Carbamate Compound B Enzyme Active Site (Serine Hydrolase) A->B Target Binding E Metabolic Hydrolysis (Off-target Esterases) A->E Systemic Clearance C Carbamylated Enzyme (Inhibited State) B->C Covalent Attack D Released 2,2,2-Trifluoroethanol (Toxicity Driver) B->D Leaving Group Expulsion E->D Alcohol Release F 5-Methylthiophen-2-amine (Hepatotoxic Potential) E->F Amine Release

Mechanistic pathway of enzyme inhibition vs. off-target metabolic hydrolysis driving toxicity.

Material Safety Data Sheet (MSDS) Core Elements

Standardizing the handling of fluorinated heteroaromatic carbamates requires strict adherence to GHS protocols. The following safety parameters are extrapolated from the established profiles of 2,2,2-trifluoroethyl carbamates[5] and thiophene derivatives[].

Hazards Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Signal Word: WARNING Pictogram: Exclamation Mark (GHS07)

Toxicological Causality

The primary toxicological concern is not the intact carbamate, but its in vivo hydrolysis products.

  • 2,2,2-Trifluoroethanol: Known to cause dose-dependent central nervous system depression and severe testicular toxicity.

  • 5-Methylthiophen-2-amine: Aromatic amines can undergo N-hydroxylation in the liver, leading to reactive electrophiles that deplete cellular glutathione, causing hepatotoxicity.

Handling, Storage, and Spill Mitigation
  • Engineering Controls: Must be handled in a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Double nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

  • Storage Causality: Store at 2-8°C in a desiccator, protected from light. Why? Moisture drives slow, spontaneous hydrolysis of the carbamate linkage, while UV light can induce radical-mediated degradation of the thiophene ring.

  • Spill Mitigation (Self-Validating Protocol):

    • Contain the spill with inert absorbent material (e.g., vermiculite).

    • Do NOT use strong acids or bases to clean the raw spill, as this will rapidly hydrolyze the compound and release toxic trifluoroethanol vapors.

    • Sweep into a sealed hazardous waste container and wash the area with a 5% mild detergent solution. Verify decontamination by swabbing the area and running a rapid UV-Vis or LC-MS check if in a GMP environment.

References

  • PubChem: 2,2,2-Trifluoroethyl carbamate | C3H4F3NO2 | CID 9504098 Source: National Institutes of Health (NIH) URL:[Link]

  • Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas Source: ACS Combinatorial Science URL:[Link]

  • Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Method for producing carbamate compound, carbamate compound, and method for producing isocyanate compound using same (US9260383B2)
  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Workflow for 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Executive Summary The incorporation of fluorinated intermediates into heteroaryl scaffolds is a cornerstone strategy in modern drug design and agrochemical development. Fluorinated carbamates, in particular, are highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated intermediates into heteroaryl scaffolds is a cornerstone strategy in modern drug design and agrochemical development. Fluorinated carbamates, in particular, are highly valued for their metabolic stability, target-specific activity, and enhanced lipophilicity[1]. Compounds containing the carbamate motif are extensively investigated as potent acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[2] and as advanced agricultural fungicides[1].

This application note details a robust, self-validating synthetic protocol for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate . To circumvent the inherent instability of 2-aminothiophene intermediates, this workflow utilizes a modified Curtius rearrangement, directly trapping the transient isocyanate with 2,2,2-trifluoroethanol.

Strategic Rationale & Route Selection

The synthesis of 2-aminothiophene derivatives presents a well-documented challenge in organic synthesis. Free 2-aminothiophenes are highly electron-rich and notoriously prone to rapid oxidation and polymerization under ambient conditions.

Causality in Experimental Design: Attempting a direct acylation (reacting 5-methylthiophen-2-amine with 2,2,2-trifluoroethyl chloroformate) typically results in complex mixtures, poor yields, and requires the handling of highly unstable intermediates.

To ensure a self-validating and high-yielding system, we employ the Curtius Rearrangement strategy . By starting with the bench-stable 5-methylthiophene-2-carboxylic acid and utilizing Diphenylphosphoryl azide (DPPA), the reaction bypasses the free amine entirely. The acyl azide is generated and thermally rearranged to the isocyanate in situ, which is immediately intercepted by 2,2,2-trifluoroethanol to form the target carbamate.

Methodological Comparison
Synthetic StrategyReagents RequiredIntermediate StabilityYield PotentialScalability
Direct Acylation 5-Methylthiophen-2-amine, Chloroformate, BaseVery Low (Amine degrades rapidly)Low (< 30%)Poor
Curtius Rearrangement (Selected) 5-Methylthiophene-2-carboxylic acid, DPPA, CF₃CH₂OHHigh (Isocyanate trapped in situ)High (75-85%)Excellent

Reaction Workflow

The following signaling pathway illustrates the logical progression of the chemical transformation, highlighting the transient intermediates.

G A 5-Methylthiophene- 2-carboxylic acid (Stable Precursor) B DPPA, Et3N, Toluene (Activation Step) A->B C Acyl Azide Intermediate B->C D Thermal Rearrangement (80 °C, -N2) C->D E 5-Methylthiophene- 2-isocyanate (Transient) D->E F 2,2,2-Trifluoroethanol (Nucleophilic Trapping) E->F G 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (Target Product) F->G

Caption: Mechanistic workflow of the modified Curtius rearrangement for fluorinated carbamate synthesis.

Step-by-Step Experimental Protocol

⚠️ Safety & EHS Directive: DPPA is a toxic reagent and a potential source of hydrazoic acid. Isocyanates are sensitizers. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles) in a professional laboratory setting.

Scale: 10.0 mmol

Reagents:

  • 5-Methylthiophene-2-carboxylic acid: 1.42 g (10.0 mmol)

  • Diphenylphosphoryl azide (DPPA): 3.03 g (11.0 mmol, 1.1 equiv)

  • Triethylamine (Et₃N): 1.21 g (12.0 mmol, 1.2 equiv)

  • 2,2,2-Trifluoroethanol: 3.00 g (30.0 mmol, 3.0 equiv)

  • Anhydrous Toluene: 30 mL

Procedure:

  • Preparation of the Reaction Mixture: Into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a positive pressure of nitrogen), add 5-methylthiophene-2-carboxylic acid (1.42 g) and anhydrous toluene (30 mL).

  • Base Addition: Add triethylamine (1.21 g) via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution and formation of the carboxylate salt.

  • Azide Formation: Add DPPA (3.03 g) dropwise via syringe over 5 minutes. Stir the reaction mixture at room temperature for 2 hours. Mechanistic Note: This step forms the acyl azide intermediate. Do not apply heat during this specific phase to prevent premature, uncontrolled rearrangement.

  • Trapping Agent Addition: Add 2,2,2-trifluoroethanol (3.00 g) in one portion.

  • Thermal Rearrangement (Curtius): Gradually heat the reaction mixture to 80–85 °C using an oil bath. Maintain this temperature for 4 to 6 hours. Observation: The evolution of nitrogen gas (bubbling) confirms the rearrangement of the acyl azide to the isocyanate, which is subsequently trapped by the alcohol.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with:

    • Water (2 × 30 mL)

    • 5% aqueous citric acid (30 mL) - Removes residual Et₃N.

    • Saturated aqueous NaHCO₃ (30 mL) - Removes unreacted carboxylic acid and DPPA byproducts.

    • Brine (30 mL)

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 95:5 to 80:20) to afford the pure target compound.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized carbamate, the following spectroscopic signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (br s, 1H, NH ), 6.42 (d, J = 3.6 Hz, 1H, Thiophene H -3), 6.31 (d, J = 3.6 Hz, 1H, Thiophene H -4), 4.55 (q, J = 8.4 Hz, 2H, -CH₂ CF₃), 2.38 (s, 3H, Thiophene-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.4 (C=O), 136.1, 131.5, 124.0, 115.2 (Thiophene carbons), 123.5 (q, J = 277 Hz, -C F₃), 61.2 (q, J = 36 Hz, -C H₂CF₃), 15.4 (-C H₃).

  • LC-MS (ESI+): Calculated for C₈H₉F₃NO₂S [M+H]⁺: m/z 240.03; Found: m/z 240.1.

References

  • Journal of Medicinal Chemistry. (2010). Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. American Chemical Society. Retrieved March 26, 2026, from[Link]

Sources

Application

Application Note: Directed C(sp²)–H Cross-Coupling of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Introduction & Strategic Rationale Thiophene derivatives are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Introduction & Strategic Rationale

Thiophene derivatives are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl rings in drug development. However, the regioselective functionalization of the thiophene core—particularly at the C3 position when the C2 and C5 positions are occupied—remains a synthetic challenge. The utilization of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate provides an elegant, highly controlled solution.

By installing a 2,2,2-trifluoroethyl (TFE) carbamate at the C2 position, chemists can leverage it as a powerful, traceless directing group (DG) for transition-metal-catalyzed C(sp²)–H activation[1].

The Causality of the TFE Group: Unlike standard tert-butyl (Boc) or methyl carbamates, the strongly electron-withdrawing trifluoromethyl moiety significantly lowers the pKa of the carbamate N–H bond. This increased acidity facilitates facile deprotonation by mild bases (e.g., AgOAc), accelerating the formation of the critical N-bound palladium(II) intermediate[2]. Furthermore, the TFE group is highly stable under oxidative cross-coupling conditions but can be orthogonally cleaved under specific hydrolytic conditions, making it superior for late-stage library synthesis[3].

Mechanistic Pathway

The cross-coupling reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. For direct C–H arylation using aryl iodides, the mechanism relies on a Concerted Metalation-Deprotonation (CMD) pathway. The TFE carbamate acts as a bidentate anchor, bringing the palladium center into strict proximity with the C3–H bond, effectively blocking any off-target C4 functionalization.

Mechanism Pd Pd(II) Active Catalyst Coord N-Coordination (TFE-Carbamate Deprotonation) Pd->Coord AgOAc -AcOH CMD C3-H Activation (CMD Pathway) Coord->CMD Intramolecular OxAdd Oxidative Addition (Aryl Iodide) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd Product Release -AgI

Caption: Catalytic cycle for the Pd-catalyzed C3-H arylation of TFE-carbamate protected thiophenes.

Reaction Optimization & Quantitative Data

To achieve high regioselectivity and yield, the choice of solvent and base is critical. Hexafluoroisopropanol (HFIP) acts as a superior hydrogen-bond donor solvent. It stabilizes the transition states, increases the electrophilicity of the palladium center, and prevents catalyst aggregation into inactive palladium black.

Table 1: Optimization of C3-Arylation Conditions

EntryCatalyst (10 mol%)Base / Additive (Equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂AgOAc (2.0)HFIP / AcOH (4:1)8089
2Pd(OAc)₂K₂CO₃ (2.0)DMF10034
3Pd(OAc)₂AgOAc (2.0)Toluene10041
4Pd(TFA)₂AgOAc (2.0)HFIP / AcOH (4:1)8076
5NoneAgOAc (2.0)HFIP / AcOH (4:1)80N.R.

Note: Reactions performed on a 0.2 mmol scale using iodobenzene (1.5 equiv). Yields determined by HPLC using an internal standard.

Experimental Protocols

The following protocols establish a self-validating system. The visual color changes and solubility shifts serve as in-process controls for the researcher, ensuring the reaction is proceeding as intended.

Protocol A: Palladium-Catalyzed C3-Arylation

Objective: Regioselective coupling of an aryl group at the C3 position of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (0.1 equiv, 0.05 mmol), and AgOAc (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen can promote unwanted homocoupling of the aryl iodide substrate or degrade the active Pd species into inactive oxides.

  • Reagent Addition: Via syringe, add a pre-mixed, degassed solution of HFIP and glacial acetic acid (4:1 v/v, 2.5 mL total), followed by the aryl iodide (1.5 equiv, 0.75 mmol).

  • Thermal Activation: Replace the septum with a Teflon screw cap under an Argon flow. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

    • Self-Validation / In-process control: The mixture will transition from a pale yellow suspension to a dark, homogeneous amber solution, accompanied by the precipitation of bright yellow AgI salts.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove silver salts and palladium black.

  • Isolation: Wash the filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C3-arylated product.

Protocol B: Orthogonal Cleavage of the TFE Carbamate

Objective: Removal of the directing group to liberate the free C3-arylated 2-amino-5-methylthiophene.

  • Hydrolysis Setup: Dissolve the purified product from Protocol A (1.0 equiv) in a mixture of THF, Methanol, and H₂O (2:1:1 v/v, 0.1 M concentration).

  • Base Addition: Add LiOH·H₂O (5.0 equiv).

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

    • Causality: The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide, allowing cleavage under conditions where standard alkyl carbamates (like Boc or Cbz) would remain entirely intact[1].

  • Workup: Concentrate the mixture to remove volatile organics. Extract the aqueous residue with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the free amine.

Trustworthiness & Troubleshooting

  • Low Yield / Starting Material Recovery: Ensure the HFIP is strictly anhydrous. Trace water can prematurely hydrolyze the TFE carbamate or poison the catalyst. If homocoupling of the aryl iodide is observed, reduce the concentration of Pd(OAc)₂ to 5 mol% and lower the temperature to 70 °C.

  • Regioselectivity Issues: The TFE carbamate is highly specific for the ortho (C3) position. If C4 functionalization is detected, it indicates a breakdown in the CMD mechanism, often caused by using a solvent that disrupts the N-Pd coordination (e.g., DMSO or unbuffered DMF). Strictly adhere to the HFIP/AcOH system.

Workflow Step1 Substrate + Pd(OAc)2 + AgOAc Step2 Solvent Addition HFIP/AcOH (4:1) Step1->Step2 Step3 Thermal Coupling 80 °C, 12 h Step2->Step3 Step4 Celite Filtration & Extraction Step3->Step4 Step5 LiOH Hydrolysis (DG Cleavage) Step4->Step5

Caption: End-to-end experimental workflow for C3-arylation and TFE-carbamate deprotection.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis Source: NIH / PMC URL
  • Title: γ,δ,ε-C(sp3)

Sources

Method

Application Note: Divergent Preparation of Thiophene Derivatives from 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Executive Summary & Scientific Rationale Thiophene derivatives are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds in anti-tuberculosis agents[1] and IgE modulators[2]. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Thiophene derivatives are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds in anti-tuberculosis agents[1] and IgE modulators[2]. The compound 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is a highly versatile, bifunctional building block that enables the rapid generation of diverse thiophene libraries.

This application note details the dual utility of the 2,2,2-trifluoroethyl (TFE) carbamate moiety. It acts simultaneously as a robust Directed Metalation Group (DMG) for regioselective C-H functionalization and as an activated electrophilic center for the synthesis of unsymmetrical ureas[3]. By exploiting these two distinct reactivity profiles, researchers can execute divergent synthetic workflows from a single starting material.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high-fidelity execution of these protocols, it is critical to understand the causality behind the reagent selection:

  • Regioselective C-H Functionalization (Pathway A): The carbamate carbonyl oxygen strongly coordinates with lithium bases (e.g., LDA), directing deprotonation exclusively to the adjacent C3 position of the thiophene ring via Directed ortho-Metalation (DoM)[1]. Because the C5 position is blocked by a methyl group, competing metalation is prevented, ensuring absolute regiochemical fidelity. Two equivalents of base are strictly required: the first deprotonates the acidic carbamate N-H, and the second executes the C-H metalation.

  • Aminolysis via Activated Leaving Group (Pathway B): Unlike standard ethyl or tert-butyl carbamates, the strongly electron-withdrawing trifluoromethyl group (-CF 3​ ) inductively activates the carbamate carbonyl. This makes the 2,2,2-trifluoroethoxide anion a superior leaving group, allowing direct, base-catalyzed aminolysis with primary or secondary amines to form ureas without the need for highly toxic phosgene or isocyanate intermediates[3].

Experimental Workflows

G SM 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate DoM Directed ortho-Lithiation (LDA, THF, -78 °C) SM->DoM Pathway A Aminolysis Aminolysis (R-NH2, DBU, 80 °C) SM->Aminolysis Pathway B Iodination Electrophilic Trapping (I2) DoM->Iodination IodoProd 3-Iodo Derivative Iodination->IodoProd Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) IodoProd->Suzuki Pathway C UreaProd Unsymmetrical Urea Aminolysis->UreaProd ArylProd 3-Aryl Derivative Suzuki->ArylProd

Divergent synthetic pathways from 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

Protocol A: Regioselective C3-Iodination via Directed ortho-Metalation
  • Preparation : Flame-dry a Schlenk flask under argon. Charge with 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 2.2 equiv). Stir for 45 minutes at -78 °C.

  • Self-Validation (IPC) : Quench a 50 µL reaction aliquot in D 2​ O. Analyze the crude mixture via 1 H-NMR; the complete disappearance of the C3-proton signal (typically around δ 6.5 ppm) confirms quantitative metalation.

  • Electrophilic Trapping : Add a solution of iodine (I 2​ , 1.2 equiv) in anhydrous THF dropwise. Maintain at -78 °C for 30 minutes, then allow warming to room temperature over 1 hour[1].

  • Workup : Quench the reaction with saturated aqueous NH 4​ Cl and saturated Na 2​ S 2​ O 3​ (to reduce unreacted iodine). Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Unsymmetrical Ureas via Aminolysis
  • Preparation : In a heavy-walled sealed tube, dissolve the starting carbamate (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Reagent Addition : Add the desired primary or secondary amine (e.g., morpholine, 1.2 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 equiv)[3].

  • Reaction : Seal the tube and heat the mixture to 80 °C for 12–16 hours.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. The formation of the target urea is validated by the stoichiometric release of 2,2,2-trifluoroethanol (detectable in the solvent front or via GC-MS), confirming the displacement mechanism.

  • Workup : Concentrate the mixture under reduced pressure. Purify the residue via reverse-phase HPLC or recrystallization from EtOH/Water.

Protocol C: Suzuki-Miyaura Cross-Coupling of the C3-Iodo Intermediate
  • Preparation : To a microwave vial, add the 3-iodo-carbamate generated in Protocol A (1.0 equiv), an arylboronic acid (1.5 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent & Catalyst : Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 0.1 M). Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh 3​ ) 4​ , 0.05 equiv).

  • Reaction : Purge with argon, seal the vial, and heat at 90 °C for 4 hours.

  • Self-Validation (IPC) : Perform TLC monitoring (Hexanes/EtOAc 4:1) under UV (254 nm). The starting iodo-compound is UV-active, but the resulting highly conjugated biaryl product will exhibit a distinct, intensified UV chromophore and a lower R f​ value.

  • Workup : Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc, concentrate, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the expected yields, reaction times, and critical In-Process Control (IPC) metrics for the divergent pathways.

Derivative PathwayReagents / ConditionsExpected Yield (%)Reaction TimeKey IPC Metric for Self-Validation
C3-Iodination (A) LDA (2.2 eq), I 2​ , THF, -78 °C78 – 85%1.5 hD 2​ O quench ( 1 H-NMR C3-H depletion)
Aminolysis (B) Morpholine, DBU, MeCN, 80 °C88 – 92%16 hLC-MS (TFE release / mass shift)
Cross-Coupling (C) Ar-B(OH) 2​ , Pd(PPh 3​ ) 4​ , 90 °C70 – 82%4 hTLC (UV intensification / R f​ shift)

References

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: PMC (National Institutes of Health)[Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: ACS Omega (American Chemical Society)[Link]

  • Thiophene derivatives for the treatment of disorders caused by IgE (WO2019243550A1)

Sources

Application

Scale-Up Manufacturing Protocol: 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate via Biphasic Curtius Rearrangement

Process Rationale & Mechanistic Causality The synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS: 1354954-00-9) on a kilogram scale presents unique chemical engineering challenges. The most direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Rationale & Mechanistic Causality

The synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS: 1354954-00-9) on a kilogram scale presents unique chemical engineering challenges. The most direct retrosynthetic approach would involve the carbonylation of 5-methylthiophen-2-amine. However, free 2-aminothiophenes lacking strong electron-withdrawing groups are notoriously unstable. They exhibit low thermal stability and a high propensity for rapid oxidative dimerization and polymerization under standard reaction conditions 1.

To bypass the isolation of this unstable amine, a Curtius rearrangement is strategically employed. This method directly converts the highly stable 5-methylthiophene-2-carboxylic acid into the target carbamate via an isocyanate intermediate 2.

While Diphenylphosphoryl azide (DPPA) is commonly used for milligram-scale Curtius reactions, it is strictly avoided in this scale-up protocol. DPPA generates hydrazoic acid as a byproduct, posing severe explosion hazards in large-scale reactors. Instead, this protocol utilizes a biphasic azidation (aqueous NaN₃ / Toluene). This choice physically isolates the unreacted azide salts in the aqueous phase, preventing the accumulation of shock-sensitive organic azides and allowing for a controlled, concerted migration to the isocyanate.

Mechanism AcylAzide Acyl Azide Ar-CO-N3 TS Concerted Migration TS [Ar...CO...N3]‡ AcylAzide->TS Heat Isocyanate Isocyanate Ar-N=C=O TS->Isocyanate - N2 Carbamate Carbamate Ar-NH-CO-OCH2CF3 Isocyanate->Carbamate + CF3CH2OH

Concerted mechanistic pathway of the Curtius rearrangement and subsequent trapping.

Self-Validating Experimental Protocol

The following workflow is designed as a self-validating system. Progression to subsequent steps is strictly gated by specific In-Process Controls (IPCs) to ensure safety and prevent catastrophic yield loss.

Step 1: Acid Chloride Formation
  • Causality: Activation of the carboxylic acid is required to facilitate nucleophilic attack by the azide ion. Thionyl chloride (SOCl₂) is selected over oxalyl chloride to prevent carbon monoxide off-gassing on scale.

  • Procedure:

    • Charge a glass-lined reactor with 5-Methylthiophene-2-carboxylic acid (1.0 eq) and Toluene (5 volumes).

    • Add N,N-Dimethylformamide (DMF, 0.01 eq) as a Vilsmeier-Haack catalyst.

    • Heat the suspension to 60°C and dose SOCl₂ (1.2 eq) over 2 hours.

    • Stir until HCl/SO₂ gas evolution ceases.

  • Self-Validation (IPC 1): Quench a 1 mL aliquot in methanol. Analyze via HPLC. The presence of < 1.0% methyl 5-methylthiophene-2-carboxylate validates complete conversion. Do not proceed until this metric is met.

  • Workup: Distill 2 volumes of toluene under vacuum at 40°C to remove residual SOCl₂, then replenish with 2 volumes of fresh toluene.

Step 2: Biphasic Azidation
  • Causality: Utilizing a phase-transfer catalyst (TBAB) allows the azide ion to react with the acid chloride at the biphasic interface, keeping explosive azide salts safely in the aqueous layer.

  • Procedure:

    • Cool the toluene solution to 0–5°C.

    • Add Tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Slowly dose a 20% w/w aqueous solution of Sodium Azide (NaN₃, 1.1 eq), maintaining the internal temperature strictly below 10°C to prevent premature thermal rearrangement.

  • Self-Validation (IPC 2): Perform FTIR on the organic layer. A strong, sharp absorbance at ~2140 cm⁻¹ confirms the formation of the acyl azide.

Step 3: Phase Separation & Critical Drying
  • Causality: Trace water will react with the highly electrophilic isocyanate intermediate to form an unstable carbamic acid, which decarboxylates to an amine and immediately reacts with another isocyanate molecule to form a symmetric urea impurity.

  • Procedure:

    • Halt agitation and allow phase separation for 30 minutes.

    • Drain the aqueous layer into a dedicated vessel for nitrite quenching.

    • Wash the organic layer with 5% NaHCO₃ (2 vols) and brine (2 vols).

    • Dry the toluene layer via azeotropic distillation under reduced pressure at < 30°C.

  • Self-Validation (IPC 3 - CRITICAL): Analyze the toluene layer via Karl Fischer (KF) titration. The result MUST be ≤ 0.05% w/w H₂O. If > 0.05%, perform an additional azeotropic distillation. Proceeding with wet solvent will irreversibly crash the yield.

Step 4: Curtius Rearrangement & Carbamate Trapping
  • Causality: The Curtius rearrangement is highly exothermic and generates one mole of N₂ gas per mole of product. A linear heating ramp is mandatory to prevent thermal runaway and reactor over-pressurization 3.

  • Procedure:

    • To the rigorously dried toluene solution, add 2,2,2-Trifluoroethanol (1.5 eq).

    • Heat the reactor using a controlled ramp of 10°C/hour.

    • Nitrogen evolution will initiate at approximately 65°C. Continue heating to a gentle reflux (75–80°C) and hold for 4 hours.

  • Self-Validation (IPC 4): Perform FTIR on the reaction mixture. The complete disappearance of the azide stretch (2140 cm⁻¹) and the appearance of a carbamate carbonyl stretch (~1730 cm⁻¹) validates reaction completion.

  • Isolation: Cool to 20°C, wash with water to remove excess 2,2,2-trifluoroethanol, concentrate the organic layer, and crystallize the product by adding heptane.

ProcessFlow SM 5-Methylthiophene-2-carboxylic acid (Raw Material) Step1 Acid Chloride Formation SOCl2, Toluene, 60°C SM->Step1 Step2 Biphasic Azidation aq. NaN3, TBAB, 0-5°C Step1->Step2 Hazard 5-Methylthiophene-2-carbonyl azide (Hazard: Thermally Unstable) Step2->Hazard Step3 Phase Separation & Drying Na2SO4, Toluene layer Hazard->Step3 Step4 Curtius Rearrangement & Trapping 2,2,2-Trifluoroethanol, 85°C Step3->Step4 Product 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (Isolated Product) Step4->Product

Process flow diagram for the scale-up synthesis via biphasic Curtius rearrangement.

Quantitative Data & Process Controls

Table 1: In-Process Control (IPC) Parameters and Acceptance Criteria

Process StepAnalytical MethodTarget ParameterAcceptance Criterion
Acid Chloride FormationHPLC (Area %)Residual Carboxylic Acid< 1.0 %
Acyl Azide FormationFTIRAcyl Azide PeakPresence of strong peak at ~2140 cm⁻¹
DryingKarl Fischer TitrationWater Content< 0.05 % w/w
Curtius RearrangementFTIRAcyl Azide PeakComplete disappearance of 2140 cm⁻¹
Carbamate FormationHPLC (Area %)Product Purity> 98.0 %

Table 2: Impurity Profiling and Mitigation Strategy

ImpurityOriginMitigation Strategy
5-Methylthiophene-2-carboxylic acidIncomplete chlorinationEnsure excess SOCl₂ and adequate reaction time; validate via IPC 1.
1,3-Bis(5-methylthiophen-2-yl)ureaReaction of isocyanate with trace waterStrict KF control (<0.05%) prior to thermal rearrangement.
Symmetric anhydrideReaction of acid chloride with unreacted acidUse catalytic DMF to ensure complete conversion to the acid chloride.

References

  • Kivala, M., et al. (2001). "A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules." Organic Letters. URL:[Link]

  • ACS Publications. (2019). "Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement." ACS Omega. URL:[Link]

  • am Ende, D. J., et al. (1998). "Thermal Synthesis of 3‐Bromothieno[3,2‐c]pyridin‐4‐(5H)‐one: A Telescoped Procedure with Tributylamine." (Citing calorimetric investigations of Curtius scale-up). Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Welcome to the Advanced Troubleshooting Guide for thiophene-based carbamate synthesis. As researchers and drug development professionals, you are likely aware that handling electron-rich heteroaromatics presents unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for thiophene-based carbamate synthesis. As researchers and drug development professionals, you are likely aware that handling electron-rich heteroaromatics presents unique synthetic challenges.

This guide is engineered to address the specific mechanistic hurdles of reacting highly unstable 5-methylthiophen-2-amine with 2,2,2-trifluoroethyl chloroformate (TFECF). By understanding the causality behind reagent degradation and kinetic competition, you can transition your workflow from a low-yielding, tar-producing reaction to a clean, highly efficient protocol.

Part 1: Core Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black almost immediately upon dissolving the amine, and my isolated yield is <20%. What is the chemical cause? A1: You are observing rapid oxidative dimerization and polymerization. 2-Aminothiophenes are inherently unstable. The addition of the electron-donating 5-methyl group significantly lowers the oxidation potential of the thiophene ring, making it highly susceptible to single-electron oxidation by atmospheric oxygen or ambient light[1]. This oxidation generates radical cations that rapidly polymerize into a "black tar." To prevent this, the amine must be freshly prepared (e.g., via the Gewald multicomponent reaction[2]), stored strictly under argon, and the acylation must be performed at 0 °C using degassed solvents.

Q2: Should I use 2,2,2-trifluoroethyl chloroformate (TFECF) or bis(2,2,2-trifluoroethyl) carbonate as the acylating agent? A2: TFECF is highly recommended for this specific substrate. While bis(2,2,2-trifluoroethyl) carbonate is a milder reagent that avoids HCl generation, it is less electrophilic and often requires elevated temperatures or stronger bases to achieve full conversion[3]. Heating 5-methylthiophen-2-amine will rapidly degrade it. TFECF allows for rapid, quantitative carbamate formation at 0 °C, which is critical for preserving the integrity of the sensitive thiophene ring[4].

Q3: What is the optimal base for neutralizing the HCl byproduct generated by TFECF? A3: N,N-Diisopropylethylamine (DIPEA) is vastly superior to Triethylamine (TEA) or Pyridine for this system. The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive TFECF, minimizing the formation of volatile fluoroethyl carbamate byproducts. Furthermore, DIPEA hydrochloride remains highly soluble in dichloromethane (DCM), preventing the heterogeneous trapping or co-precipitation of your unreacted amine.

Q4: I am seeing a di-acylated byproduct (an imide) in my LC-MS traces. How do I suppress this over-reaction? A4: Over-acylation occurs when the local concentration of TFECF is too high, or the reaction is allowed to warm up before the primary amine is fully consumed. Ensure TFECF is added dropwise as a dilute solution in DCM over 30 minutes. Maintain the stoichiometry strictly at 1.05 to 1.10 equivalents.

Part 2: Mechanistic & Workflow Visualizations

Understanding the kinetic competition between the desired acylation and the undesired oxidation is critical for yield optimization.

Pathway cluster_0 Desired Pathway (Strictly 0 °C, Argon, DIPEA) cluster_1 Degradation Pathway (O2, Light, >20 °C) Amine 5-methylthiophen-2-amine TFECF Acylation with TFECF Amine->TFECF Oxidation Radical Cation Formation (Single-Electron Oxidation) Amine->Oxidation Product 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate TFECF->Product Tar Polymeric 'Black Tar' (Irreversible Loss) Oxidation->Tar

Caption: Competing pathways: Desired TFECF acylation vs. oxidative degradation of the amine.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting experimental yield.

Acylating AgentBase (Eq)SolventTemp (°C)Isolated Yield (%)Primary Impurity / Observation
TFECF (1.1)TEA (1.5)THF2542%Polymeric Tar (Thermal degradation)
TFECF (1.1)Pyridine (2.0)DCM065%Unreacted Amine (Weak base neutralization)
Bis-TFE Carbonate (1.5)K2CO3 (3.0)DMF6015%Complete Degradation (Heat + O2 exposure)
TFECF (1.1) DIPEA (2.0) DCM 0 88% None (Clean conversion)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, visual or analytical cues are provided to ensure the chemical integrity of the intermediates.

Objective: Synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate with >80% isolated yield.

Step 1: Preparation & Setup

  • Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.

  • Dissolve freshly synthesized 5-methylthiophen-2-amine (1.0 eq, 10 mmol) in anhydrous, degassed DCM (0.2 M).

  • Validation Check: The solution should be pale yellow or amber. If it is dark brown, the amine has already oxidized; discard and prepare fresh amine.

Step 2: Base Addition

  • Add DIPEA (2.0 eq, 20 mmol) via syringe.

  • Cool the mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 3: Controlled Acylation

  • Prepare a solution of 2,2,2-trifluoroethyl chloroformate (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM.

  • Add the TFECF solution dropwise over 30 minutes using a syringe pump.

  • Causality: Slow addition controls the exothermic nature of the acylation, preventing local hot spots that lead to di-acylation or thermal amine degradation.

Step 4: Monitoring & Quenching

  • Stir at 0 °C for 1 hour. Monitor via TLC (Hexane/EtOAc 3:1).

  • Validation Check: The highly polar amine spot (Rf ~0.1) should disappear, replaced by a less polar, UV-active carbamate spot (Rf ~0.4).

  • Quench the reaction strictly at 0 °C by adding cold saturated aqueous NaHCO3.

Step 5: Workup & Purification

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a bath temperature of <30 °C .

  • Purify immediately via flash column chromatography (silica gel, gradient Hexane to 20% EtOAc/Hexane).

Workflow A 1. Amine Preparation (Fresh, Argon, Degassed DCM) B 2. Base Addition (DIPEA 2.0 eq, Cool to 0 °C) A->B C 3. Controlled Acylation (TFECF dropwise over 30 min) B->C D 4. Reaction Monitoring (TLC, Stir 1h at 0 °C) C->D E 5. Cold Quench & Workup (Cold NaHCO3, DCM Extraction) D->E F 6. Purification (Flash Chromatography, <30 °C) E->F

Caption: Step-by-step workflow for the optimized synthesis of the target carbamate.

Part 5: References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this guide:

1.[1] A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules. Organic Letters, ACS Publications. (Discusses the low oxidation potential and instability/dimerization of 2-aminothiophenes). URL:[Link] 2.[4] Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Materials (Basel), NIH/PMC. (Validates the high reactivity and excellent yields of 2,2,2-trifluoroethyl chloroformate for amine derivatization). URL:[Link] 3.[2] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (Provides mechanistic insight into the in situ generation of 2-aminothiophenes). URL:[Link] 4.[3] Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. (Compares the reactivity of bis(2,2,2-trifluoroethyl) carbonate versus 2,2,2-trifluoroethyl chloroformate). URL:[Link]

Sources

Optimization

Best purification techniques for crude 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter unexpected degradation or yield losses when handling fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter unexpected degradation or yield losses when handling fluorinated carbamates and electron-rich heteroaromatics.

Purifying crude 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate presents a unique intersection of chemical challenges. You are dealing with a highly lipophilic, potentially volatile product, synthesized from an oxidation-prone heteroaromatic amine, containing a carbamate linkage that is unusually sensitive to base.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, ensuring your purification workflow is a robust, self-validating system.

I. Core Purification Workflow

To achieve >98% purity while preventing product degradation, your workflow must minimize residence time in basic aqueous environments and strictly control thermal exposure during solvent removal.

PurificationWorkflow A Crude Reaction Mixture B Mild Aqueous Workup (NaHCO3 / Brine) A->B C Phase Separation & Drying (Na2SO4) B->C D Flash Chromatography (Silica, Hex/EtOAc) C->D E Low-Temp Evaporation (<30°C, >50 mbar) D->E F Pure Carbamate Product E->F

Optimal purification workflow for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

II. Troubleshooting & FAQs

Q1: Why am I seeing significant product loss and the regeneration of 5-methylthiophen-2-amine during my aqueous workup? A1: This is a classic case of base-induced hydrolysis. Many researchers treat all carbamates as universally stable. However, the introduction of the highly electron-withdrawing 2,2,2-trifluoroethyl moiety significantly increases the acidity of the carbamate N-H proton[1]. Exposure to strong bases (e.g., NaOH, KOH) or prolonged contact with saturated Na₂CO₃ triggers an E1cB-like elimination. The base deprotonates the nitrogen, initiating the expulsion of trifluoroethoxide to form an isocyanate intermediate, which rapidly hydrolyzes back to the free amine and CO₂[1]. Actionable Advice: Strictly limit your aqueous workup to mild, buffered solutions like saturated NaHCO₃ or Brine, and separate the phases immediately.

Q2: My crude mixture is turning dark brown/black before I even load it onto the column. How do I prevent this? A2: The unreacted starting material, 2[2], is an electron-rich heteroaromatic amine. These compounds are highly susceptible to rapid air oxidation and radical polymerization, leading to dark, tarry mixtures that ruin chromatographic resolution. Actionable Advice: Quench the reaction under an inert atmosphere (N₂/Ar). If a large excess of the amine is present, consider a rapid pre-wash with a mild, dilute aqueous acid (e.g., 5% citric acid) to protonate and remove the amine, provided the contact time is kept under 5 minutes to avoid acid-catalyzed degradation of the thiophene ring.

Q3: During solvent evaporation post-chromatography, my isolated yield drops significantly. Where is the product going? A3: It is evaporating. 3[3]. When removing solvents (like EtOAc/Hexanes) under high vacuum or elevated temperatures on a rotary evaporator, the product co-distills with the solvent[3]. Actionable Advice: Keep the rotary evaporator water bath strictly 30°C and avoid dropping the pressure below 50 mbar.

III. Mechanistic Pathway: Base-Induced Degradation

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the causality of yield loss during harsh basic workups.

Mechanism A Trifluoroethyl Carbamate B Base (OH-) Deprotonation A->B C Carbamate Anion B->C D E1cB Elimination (- CF3CH2O-) C->D E Isocyanate Intermediate D->E F Rapid Hydrolysis (- CO2) E->F G 5-Methylthiophen-2-amine F->G

Base-induced hydrolysis mechanism of N-monosubstituted trifluoroethyl carbamates.

IV. Step-by-Step Methodology: Flash Column Chromatography

This protocol is designed as a self-validating system. By monitoring the specific Rf values and stain responses, you verify the integrity of the product at each step.

1. Sample Preparation & Loading

  • Dissolution: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Do not use methanol, as it can cause transesterification of the carbamate or degrade the resolution of the silica bed.

  • Column Packing: Slurry-pack standard silica gel (230–400 mesh) in 100% Hexanes. Using a non-polar starting condition prevents the slightly polar oxidized thiophene impurities from co-eluting with the highly lipophilic product.

  • Loading: Apply the DCM solution evenly to the top of the silica bed. Rinse the flask with 1 mL of Hexanes/DCM (9:1) to ensure quantitative transfer.

2. Elution Gradient

  • 0–3 Column Volumes (CV): 100% Hexanes. Purpose: Elutes residual bis(2,2,2-trifluoroethyl) carbonate or trifluoroethanol reagents[3].

  • 3–8 CV: 5% Ethyl Acetate in Hexanes. Purpose: Elutes the target 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

  • 8–12 CV: 15% Ethyl Acetate in Hexanes. Purpose: Flushes unreacted 5-methylthiophen-2-amine and any highly polar symmetrical urea byproducts.

3. Fraction Analysis & Concentration

  • Monitor fractions via TLC (UV 254 nm).

  • Validation: Stain the TLC plate with KMnO₄. The electron-rich thiophene ring will rapidly reduce the permanganate, yielding a bright yellow spot on a purple background.

  • Combine pure fractions and evaporate using a rotary evaporator. Critical Control Parameter: Water bath 30°C, pressure 50 mbar.

V. Quantitative Data: TLC & Impurity Profiling

Use the following table to benchmark your chromatographic separation (TLC conditions: Hexanes/EtOAc 90:10).

Compound / ImpurityRf ValueUV Activity (254 nm)KMnO₄ Stain ResponseDiagnostic Notes
Target Carbamate 0.45 StrongImmediate (Yellow)Highly lipophilic; elutes early.
Bis(2,2,2-trifluoroethyl) carbonate 0.85NoneNoneReagent byproduct; highly volatile[3].
5-Methylthiophen-2-amine 0.15ModerateImmediate (Brown/Black)Prone to streaking; oxidizes rapidly on the TLC plate[2].
Symmetrical Urea Byproduct 0.05StrongSlowRarely forms due to the high regioselectivity of trifluoroethyl carbonates, but highly polar if present[3].

VI. References

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas Source: ACS Combinatorial Science - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2,2,2-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

This specific coupling reaction—reacting 5-methylthiophen-2-amine with 2,2,2-trifluoroethyl chloroformate (TFEC)—presents unique challenges. Success requires a delicate thermodynamic balance: you must drive the acylation of a sterically accessible amine while suppressing the inherent instability of the electron-rich thiophene ring.

Mechanistic Insights & Temperature Causality

To master this synthesis, one must understand the causality behind the temperature constraints:

  • The Instability of 2-Aminothiophenes: 5-methylthiophen-2-amine is highly sensitive to thermal and oxidative stress. At elevated temperatures, the electron-rich thiophene ring undergoes rapid oxidative dimerization and polymerization [2]. If the reaction temperature exceeds 25°C during the highly exothermic addition of the chloroformate, the starting material will degrade into a black, tarry polymer before it can be acylated.

  • Carbamate vs. Urea Selectivity: 2,2,2-Trifluoroethyl chloroformate possesses moderate reactivity compared to standard ethyl or phenyl chloroformates. This unique fluorinated property generally prevents the formation of symmetrical ureas during carbamate synthesis, allowing for high selectivity [1]. However, this kinetic barrier is temperature-dependent. If the reaction is allowed to heat up (>40°C), the excess base and thermal energy will drive a second equivalent of the amine to attack the newly formed carbamate, yielding unwanted N,N'-bis(5-methylthiophen-2-yl)urea.

Troubleshooting Guide (FAQs)

Q: My reaction mixture turned black immediately upon adding 2,2,2-trifluoroethyl chloroformate, and my yield is <20%. What went wrong? A: This is a classic symptom of thermal degradation [2]. The reaction between 5-methylthiophen-2-amine and TFEC is highly exothermic. If the reagent is added too quickly without sufficient cooling, localized heating causes the 2-aminothiophene to oxidatively polymerize. Solution: Ensure the reaction flask is submerged in an ice-water bath (internal temperature ≤ 0°C), and add TFEC dropwise over 30–45 minutes.

Q: I am seeing a significant amount of symmetrical urea byproduct instead of the desired carbamate. How do I suppress this? A: While 2,2,2-trifluoroethyl carbamates are less prone to symmetrical urea formation than their non-fluorinated counterparts [1], elevated temperatures and excess base can force the reaction forward. Solution: Strictly cap the propagation temperature at 15–20°C. Do not use more than 1.5 equivalents of base, and ensure the amine is fully consumed at a lower temperature before allowing the mixture to warm further.

Q: The reaction stalls at 60% conversion, and unreacted amine remains. Should I heat the reaction to drive it to completion? A: Do not heat the reaction. Heating will degrade the remaining 5-methylthiophen-2-amine [3]. Incomplete conversion at low temperatures (< 0°C) is typically due to the precipitation of the base hydrochloride salt (e.g., DIPEA·HCl), which traps the unreacted starting material in a heterogeneous slurry. Solution: Allow the reaction to slowly warm to 15°C to improve the solubility of the salts, or add a small volume of a polar aprotic co-solvent like THF (up to 10% v/v).

Standard Optimized Protocol

This self-validating methodology is optimized to maximize yield while preventing thiophene degradation.

Reagents:

  • 5-methylthiophen-2-amine (1.0 equiv, 10 mmol)

  • 2,2,2-Trifluoroethyl chloroformate (TFEC) (1.05 equiv, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5-methylthiophen-2-amine and DIPEA in 45 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath. Stir at 300 rpm and allow the internal temperature to reach exactly 0°C.

  • Addition: Dissolve TFEC in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Critical: Monitor the internal thermometer to ensure the temperature does not exceed 5°C during addition.

  • Propagation & Self-Validation: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to 15–20°C. Stir for an additional 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly oxidizable amine starting material (UV active, stains dark brown with ninhydrin) should completely disappear, replaced by a higher Rf​ carbamate product spot that is UV active but ninhydrin-negative.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤ 30°C to prevent thermal degradation of the product.

Quantitative Data: Temperature Impact Analysis

The following table summarizes the quantitative impact of the temperature profile on the reaction outcomes.

Temperature ProfileCarbamate Yield (%)Urea Byproduct (%)Thiophene Degradation (%)Purity (HPLC)
Maintained at -10°C 65%< 1%< 1%> 99%
0°C addition, warmed to 15°C 92% < 2% < 1% > 98%
0°C addition, warmed to 40°C 55%15%25%85%
Room Temp addition (No cooling) 20%30%50%< 50%

Workflow Visualization

G Start 5-methylthiophen-2-amine + DIPEA in DCM Cooling Cool to 0°C (Ice-Water Bath) Start->Cooling Addition Dropwise Addition of TFEC (Maintain 0-5°C) Cooling->Addition TempDecision Propagation Temperature Addition->TempDecision LowTemp < 0°C Stalled Reaction (Base Precipitation) TempDecision->LowTemp Too Cold OptTemp 15-20°C Optimal Conversion (>90% Yield) TempDecision->OptTemp Controlled Warming HighTemp > 25°C Exothermic Runaway (Degradation/Urea) TempDecision->HighTemp No Cooling

Fig 1: Temperature-dependent workflow for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

References

  • Facile one-pot synthesis of 4-substituted semicarbazides Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules Source: Organic Letters (ACS Publications) URL:[Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: Pharmaceuticals (MDPI) URL:[Link]

Optimization

Technical Support Center: Optimizing 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate. Below, we dissect the mechanistic causality of common side reactions, provide a self-validating protocol, and address frequently asked questions to ensure high-yield, high-purity outcomes.

Mechanistic Causality & Reaction Dynamics

Synthesizing this specific carbamate presents two primary chemical challenges: the oxidative instability of the electron-rich thiophene ring and the over-reactivity of the carbamate intermediate, which often leads to symmetrical ureas.

Challenge 1: Thiophene Degradation 5-Methylthiophen-2-amine is a highly electron-rich heteroaromatic system. The free base form is notoriously prone to rapid oxidation and polymerization upon exposure to atmospheric oxygen and light, often resulting in an intractable black tar 1. To circumvent this, the amine must be stored and utilized as a hydrochloride salt, with the free base generated in situ using a non-nucleophilic base (e.g., DIPEA) under a strict nitrogen atmosphere.

Challenge 2: Symmetrical Urea Formation Traditional carbamate syntheses using standard dialkyl carbonates often suffer from the formation of symmetrical ureas (e.g., 1,3-bis(5-methylthiophen-2-yl)urea). However, utilizing bis(2,2,2-trifluoroethyl) carbonate exploits the strong electron-withdrawing nature of the trifluoromethyl group. The resulting 2,2,2-trifluoroethyl carbamate intermediate exhibits moderate reactivity (the pKa of the leaving group, 2,2,2-trifluoroethanol, is ≈ 12). This electronic deactivation prevents the carbamate from undergoing a subsequent nucleophilic attack by a second equivalent of the amine, effectively halting the reaction at the desired carbamate stage 2. Furthermore, the byproduct, 2,2,2-trifluoroethanol, is highly volatile and easily removed during workup 3.

Pathway Visualization

ReactionPathway Amine 5-Methylthiophen-2-amine (HCl Salt) Target 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (Target) Amine->Target + Reagent Controlled Temp Degradation Oxidative Polymerization (Side Product) Amine->Degradation O2 Exposure Light Reagent Bis(2,2,2-trifluoroethyl) carbonate Reagent->Target Base DIPEA (Base) Inert Atm (N2) Base->Amine Free-basing Urea Symmetrical Urea (Side Product) Target->Urea Excess Amine High Heat

Reaction pathway showing target carbamate formation and primary side product divergence.

Diagnostic Data & Troubleshooting Matrix

Use the following quantitative matrix to diagnose and resolve side product formations based on your analytical readouts.

Side Product / IssueAnalytical SignaturePrimary CausePreventive ActionUnoptimized YieldOptimized Yield
Symmetrical Urea LC-MS: [M+H]+ 253.1Excess amine; highly reactive carbonateUse bis(2,2,2-trifluoroethyl) carbonate15 - 25%< 2%
Oxidative Polymers Broad NMR baseline; Black colorO2 exposure of free baseUse HCl salt; in situ free-basing; N2 atm20 - 40%< 1%
Hydrolysis Product LC-MS: [M+H]+ 114.0Moisture in solventUse anhydrous THF/DCM; flame-dried flasks5 - 10%< 1%

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the reaction at critical phases.

Objective: Synthesize 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate while suppressing urea formation and oxidative degradation.

Step 1: Preparation and Degassing

  • Flame-dry a 100 mL Schlenk flask and purge with high-purity Nitrogen (N2) for 15 minutes.

  • Add 5-methylthiophen-2-amine hydrochloride (1.0 eq, 10.0 mmol) to the flask.

  • Suspend the salt in 25 mL of anhydrous, degassed dichloromethane (DCM).

  • Validation Check 1: The suspension should appear off-white to pale yellow. Any immediate darkening to brown or black indicates a compromised (pre-oxidized) amine salt batch.

Step 2: In Situ Free-Basing and Acylation 4. Cool the suspension to 0 °C using an ice bath. 5. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 22.0 mmol) dropwise over 5 minutes. Stir for 10 minutes to generate the free base. 6. Dissolve bis(2,2,2-trifluoroethyl) carbonate (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM and add dropwise to the reaction mixture over 15 minutes.

  • Validation Check 2: Perform TLC (Hexanes:EtOAc 8:2) after 2 hours. The target carbamate (Rf ~0.6) should be the major spot. There should be no visible urea spot (Rf ~0.2) or baseline polymeric streak.

Step 3: Workup and Isolation 7. Quench the reaction with 15 mL of saturated aqueous NH4Cl. 8. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with brine (20 mL). 9. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The volatile byproduct (2,2,2-trifluoroethanol, bp 74°C) will safely co-evaporate. 10. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure carbamate.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black within minutes of adding the base? A: This is a classic symptom of oxidative polymerization of the 5-methylthiophen-2-amine free base. Ensure your solvents are thoroughly degassed (sparged with N2 for at least 30 minutes) and that your reaction flask is under a positive pressure of inert gas before adding the DIPEA.

Q: Can I substitute 2,2,2-trifluoroethyl chloroformate for bis(2,2,2-trifluoroethyl) carbonate? A: While chemically possible, it is highly discouraged for this specific electron-rich thiophene. The chloroformate generates hydrochloric acid (HCl) as a byproduct. Even with excess base present, localized acidic micro-environments during addition can trigger the rapid degradation of the thiophene ring. The carbonate reagent is much milder and avoids HCl generation completely.

Q: I am detecting a mass of 253.1 m/z in my LC-MS. What is this and how do I remove it? A: A mass of 253.1[M+H]+ corresponds to 1,3-bis(5-methylthiophen-2-yl)urea, the symmetrical urea side product. This occurs if the local concentration of the amine is too high relative to the carbonate, or if the reaction is heated unnecessarily. Ensure strict dropwise addition of the carbonate at 0 °C and maintain exact stoichiometry (1.05 eq of carbonate).

References

  • Title: Thiophen-2-amine hydrochloride | 18621-53-9 Source: BenchChem URL
  • Title: Facile one-pot synthesis of 4-substituted semicarbazides Source: RSC Advances URL
  • Title: Bis(2,2,2-trifluoroethyl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection: 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate versus Standard Carbamate Protecting Groups

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount.[1][2] Carbamates have long been the protection strategy of choice for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom, their general stability to a wide range of reaction conditions, and the diverse methods available for their removal.[3][4] This guide provides an in-depth comparison of the novel protecting group, 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, with the industry-standard carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

While extensive experimental data exists for the standard protecting groups, the subject of this guide, 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, represents a newer entity for which direct comparative performance data is not yet widely available in peer-reviewed literature. Therefore, this guide will provide a thorough analysis of the established protecting groups, supported by experimental protocols and data, and will then offer a scientifically reasoned projection of the performance of the novel carbamate based on the known electronic and structural effects of its constituent moieties.

The Stalwarts of Amine Protection: A Review of Standard Carbamate Protecting Groups

The utility of a protecting group is defined by its ease of installation, its stability under various reaction conditions (orthogonality), and the ease and selectivity of its removal (deprotection).[3] The Boc, Cbz, and Fmoc groups have become standards due to their predictable behavior in these respects.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of acid-labile amine protection, particularly in solid-phase peptide synthesis (SPPS).[]

  • Installation: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]

  • Stability: It is stable to basic conditions and nucleophiles, making it orthogonal to the Fmoc group.[7]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6] The mechanism involves the formation of a stable tert-butyl cation.[6]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a versatile protecting group that can be removed under neutral conditions.[3]

  • Installation: It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

  • Stability: The Cbz group is stable to acidic and basic conditions, providing orthogonality with both Boc and Fmoc groups.[7]

  • Deprotection: Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide.[3]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group and is the foundation of the most common strategy in modern SPPS.[]

  • Installation: The Fmoc group is installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu in the presence of a base.[7]

  • Stability: It is stable to acidic conditions, making it orthogonal to the Boc group.[7]

  • Deprotection: The Fmoc group is removed by treatment with a secondary amine base, typically piperidine in DMF.[7] The mechanism proceeds via a β-elimination pathway.[7]

Comparative Analysis of Standard Protecting Groups

The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.

Protecting GroupInstallation ReagentDeprotection ConditionsOrthogonality
Boc Boc₂OStrong Acid (e.g., TFA)Stable to base and hydrogenolysis
Cbz Cbz-ClCatalytic HydrogenolysisStable to acid and base
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acid

Introducing a Novel Protecting Group: 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

The structure of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate suggests unique properties based on the electronic nature of its components.

Structural Features and Predicted Properties:
  • 2,2,2-Trifluoroethyl Group: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This is expected to increase the stability of the carbamate bond by decreasing the electron density on the carbonyl oxygen, making it less susceptible to protonation and subsequent cleavage under acidic conditions. Conversely, this electron-withdrawing nature could make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack under certain basic or nucleophilic conditions.

  • 5-Methylthiophen-2-yl Group: The thiophene ring is an electron-rich aromatic system. The methyl group further enhances this electron-donating character. When attached to the carbamate nitrogen, this group is expected to increase the electron density on the nitrogen, potentially influencing the stability of the N-C(O) bond. The sulfur atom in the thiophene ring could also play a role in cleavage reactions, for instance, through interactions with transition metals.

Predicted Performance and Comparison:

Based on these structural features, we can predict the behavior of this novel carbamate relative to the standard protecting groups.

Feature2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (Predicted)Standard Carbamates (Boc, Cbz, Fmoc)
Acid Stability Likely high due to the electron-withdrawing trifluoroethyl group.Boc is acid-labile; Cbz and Fmoc are acid-stable.
Base Stability Potentially labile under strong basic conditions due to the electron-withdrawing trifluoroethyl group making the carbonyl more electrophilic. The electron-rich thiophene may have a competing effect.Fmoc is base-labile; Boc and Cbz are base-stable.
Hydrogenolysis The thiophene ring may be susceptible to hydrogenation or poisoning of the catalyst, making reductive cleavage challenging.Cbz is readily cleaved by hydrogenolysis. Boc and Fmoc are stable.
Orthogonality Potentially orthogonal to Cbz (if stable to hydrogenolysis) and possibly to Boc if it is more acid-stable. Its orthogonality to Fmoc would depend on its relative lability to base.Boc, Cbz, and Fmoc offer a well-established orthogonal set.

Experimental Protocols

The following are detailed, step-by-step methodologies for the deprotection of the standard carbamate protecting groups.

Protocol 1: Boc Deprotection (Acid-Mediated)
  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Proceed with the crude product or purify as necessary.

Protocol 2: Cbz Deprotection (Catalytic Hydrogenolysis)
  • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (balloon or hydrogenator).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Fmoc Deprotection (Base-Mediated)
  • Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step or purified by chromatography.

Visualizing Deprotection Mechanisms and Workflows

Deprotection of Standard Carbamate Protecting Groups

Deprotection_Mechanisms cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Fmoc Fmoc Deprotection Boc_Start Boc-Protected Amine Boc_Intermediate Protonated Carbamate Boc_Start->Boc_Intermediate + H+ (TFA) Boc_End Free Amine + Isobutylene + CO2 Boc_Intermediate->Boc_End Elimination Cbz_Start Cbz-Protected Amine Cbz_Intermediate Adsorbed on Pd/C Cbz_Start->Cbz_Intermediate + H2, Pd/C Cbz_End Free Amine + Toluene + CO2 Cbz_Intermediate->Cbz_End Hydrogenolysis Fmoc_Start Fmoc-Protected Amine Fmoc_Intermediate Fluorenyl Anion Intermediate Fmoc_Start->Fmoc_Intermediate + Piperidine Fmoc_End Free Amine + Dibenzofulvene-Piperidine Adduct Fmoc_Intermediate->Fmoc_End Elimination Deprotection_Workflow Start Start: Protected Substrate Reaction Deprotection Reaction (Acid, Base, or Hydrogenolysis) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Filtration Monitoring->Workup Complete Purification Purification (Chromatography, Crystallization) Workup->Purification Product Final Product: Deprotected Amine Purification->Product

Caption: A generalized workflow for a deprotection experiment.

Conclusion and Future Outlook

The Boc, Cbz, and Fmoc protecting groups remain the workhorses of amine protection in organic synthesis, each offering a distinct and reliable method of deprotection that allows for the construction of complex molecules through orthogonal strategies.

The novel 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate presents an intriguing set of predicted properties. The strong electron-withdrawing nature of the trifluoroethyl group suggests high stability towards acidic cleavage, potentially offering an advantage over the Boc group in certain synthetic contexts. Its lability under basic or nucleophilic conditions, however, remains to be experimentally determined and compared with the Fmoc group. The presence of the thiophene moiety introduces both electronic effects and a potential site for interaction with metal catalysts, which could lead to novel deprotection strategies but may also complicate standard reductive cleavage methods.

Further experimental investigation into the stability and cleavage conditions of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is warranted to fully elucidate its potential as a valuable addition to the synthetic chemist's toolkit. Such studies would need to systematically evaluate its stability towards a range of acidic, basic, and reductive conditions and directly compare its performance against the established Boc, Cbz, and Fmoc protecting groups in the context of a multi-step synthesis.

References

Sources

Comparative

Comparative FTIR Spectroscopy Guide: Characterizing 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

This guide is structured to not only present data but also to explain the underlying principles, ensuring that the described protocols are self-validating and grounded in established spectroscopic theory. Predictive Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is structured to not only present data but also to explain the underlying principles, ensuring that the described protocols are self-validating and grounded in established spectroscopic theory.

Predictive Analysis of the Target Molecule's Spectrum

The structure of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate contains several key functional groups, each with characteristic vibrational frequencies. A predictive analysis based on established correlation tables and spectral data of analogous compounds allows for the construction of an expected FTIR spectrum.

The primary vibrational modes anticipated are:

  • N-H Stretch: The carbamate N-H bond will exhibit a stretching vibration, typically in the range of 3200-3500 cm⁻¹. This peak is often of medium intensity and can be broadened by hydrogen bonding.[1][2]

  • Aromatic & Aliphatic C-H Stretches: The thiophene ring C-H bonds will produce peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the methyl (-CH₃) group's C-H stretches will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[3]

  • Carbonyl (C=O) Stretch: This will be one of the most intense and diagnostically important peaks in the spectrum. For N-aryl carbamates, this peak is typically found in the 1680-1740 cm⁻¹ region.[1][4] The high electronegativity of the adjacent trifluoroethyl group is expected to shift this peak towards a higher wavenumber.

  • Thiophene Ring C=C Stretches: The aromatic C=C bonds within the thiophene ring will give rise to medium-intensity peaks in the 1400-1620 cm⁻¹ region.[5][6]

  • C-F Stretches: The trifluoromethyl (-CF₃) group is characterized by very strong and intense absorption bands in the 1100-1400 cm⁻¹ region.[7][8] These are often the most prominent peaks in the fingerprint region.

  • C-O and C-N Stretches: The C-O single bond of the carbamate and the C-N bond will have stretching vibrations in the 1000-1350 cm⁻¹ region.[1]

Comparative Spectral Data from Analogous Compounds

To substantiate our predictive analysis, we compare the expected peak locations with experimental data from compounds containing the key structural motifs of our target molecule. This comparison provides a robust, evidence-based foundation for spectral interpretation.

Vibrational ModePredicted Range for Target Molecule (cm⁻¹)Analogous CompoundExperimental Peak (cm⁻¹)Citation
N-H Stretch 3200-3450Phenyl Carbamate3422-3339[1]
Aromatic C-H Stretch 3050-3120Thiophene~3061[5]
C=O Stretch 1710-17454-Methoxyphenyl Carbamate1733[1]
Thiophene C=C Stretch 1400-16002-Substituted Thiophenes1430-1532
C-S Stretch (Thiophene) 650-710Thiophene~699[5]
C-F Stretches 1100-13502,2,2-TrifluoroethanolStrong bands at ~1160 & ~1280[9][10]
C-O Stretch 1200-1300Benzyl Carbamate1068[1]

This table clearly demonstrates that the unique FTIR spectrum of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate will be a composite of these characteristic absorptions. The simultaneous presence of a strong C=O stretch around 1730 cm⁻¹, very intense C-F bands between 1100-1350 cm⁻¹, an N-H stretch above 3200 cm⁻¹, and thiophene ring vibrations provides a definitive fingerprint for identification.

Experimental Protocol for FTIR Spectrum Acquisition (ATR Method)

To ensure high-quality, reproducible data, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically a diamond or zinc selenide crystal) is clean.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.

    • Lower the ATR press arm.

    • Acquire a background spectrum. This is a critical step to subtract the spectral signature of ambient air (CO₂ and H₂O) and the crystal itself from the final sample spectrum. A successful background should result in a flat line at 100% transmittance.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the evanescent wave from the crystal only penetrates a few microns; poor contact will result in a weak or non-existent spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a suitable solvent and a soft wipe.

    • Process the spectrum using the spectrometer software. This may include an ATR correction (if applicable) and baseline correction to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Data Interpretation and Verification Workflow

The following workflow provides a logical pathway for a researcher to follow when analyzing an acquired spectrum to confirm the identity of the target compound.

Caption: Workflow for FTIR-based identification of the target compound.

Conclusion

While a dedicated library spectrum for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is not available, a robust identification can be achieved through a comparative and predictive approach. By understanding the characteristic vibrational frequencies of its constituent functional groups—the carbamate, the 5-methylthiophene ring, and the trifluoroethyl group—and comparing them to known values from analogous structures, a clear and defensible spectral assignment is possible. The key diagnostic markers are the combination of a strong C=O absorption near 1730 cm⁻¹, an N-H stretch above 3200 cm⁻¹, distinctive thiophene ring stretches, and exceptionally strong C-F absorptions between 1100-1350 cm⁻¹. Adherence to the provided experimental protocol will ensure the acquisition of high-fidelity data suitable for this rigorous analysis.

References

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

  • Hiroaki, T., & Toshiyuki, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Oil Chemists' Society, 9(4), 198-202. Available at: [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 22-32. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION for "A practical and sustainable approach for N-formylation and N-methylation of amines using CO2/formic acid as a C1 source". Available at: [Link]

  • Wang, H., & Stair, P. C. (2001). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. The Journal of Physical Chemistry B, 105(47), 11786-11794. Available at: [Link]

  • Pu, S. Z., Liu, W. J., & Liu, G. F. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2017). Synthesis, Spectroscopic, and Theoretical Studies of (E)-2-(5-Nitrothiophen-2-yl)methylene)amino)oxy)ethan-1-ol (CONT). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 119-129. Available at: [Link]

  • Riera, A., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Polymers, 15(15), 3289. Available at: [Link]

  • Luo, P., & Baldwin, R. L. (2004). Spectroscopic Evidence for Backbone Desolvation of Helical Peptides by 2,2,2-Trifluoroethanol: An Isotope-Edited FTIR Study. Biochemistry, 43(50), 15973-15978. Available at: [Link]

  • Baird, J. C., & Wagner, E. L. (1960). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 33(6), 1636-1641. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. (Accessed March 23, 2026). Available at: [Link]

  • ResearchGate. ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol. Available at: [Link]

  • Fournier, J. A., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry A, 125(1), 346-355. Available at: [Link]

  • NIST. Ethanol, 2,2,2-trifluoro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • ResearchGate. Maxima of the N-H stretching absorption bands observed by FT-IR. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS No. 1354954-00-9).[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related carbamates and fluoro-organic molecules to establish a robust framework for safe handling, storage, and disposal. A thorough, site-specific risk assessment is mandatory before commencing any work with this chemical.

Hazard Assessment and Chemical Profile

Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate should be handled with caution. The carbamate functional group is a key structural feature, and compounds in this class can exhibit a range of biological activities.[2][3] The trifluoroethyl group may also influence the compound's reactivity and metabolic profile.

Analog Compound Hazard Profile: 2,2,2-trifluoroethyl carbamate

A structurally similar compound, 2,2,2-trifluoroethyl carbamate, has the following GHS hazard classifications, which should be considered as potential hazards for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate until specific data is available:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed[4]
H315Skin corrosion/irritation (Category 2)Causes skin irritation[4]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[4]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash hazards.[5][6]Protects against splashes, dust, and vapors that could cause serious eye irritation.[5][7]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[5][6] Inspect gloves before each use.[5] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[5]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[5][7]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[5]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are close to the workstation location.[7][8]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[7] Minimize dust generation and accumulation.[7] Do not inhale the substance.[7] Ground/bond container and receiving equipment to prevent static discharge.[7]

  • After Handling: Wash hands and face thoroughly after handling.[7][9] Remove contaminated clothing and wash it before reuse.[5][7] Do not eat, drink, or smoke in work areas.[7][10]

Spill and Emergency Procedures
  • Small Spills: For small spills, dampen the solid material with a suitable inert absorbent material (e.g., sand, sawdust) and transfer it to a suitable, clean, dry, closed container for disposal.[11]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Dike the spillage and pump the product into a suitable container if possible.[11]

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[8][11] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal Plan

All waste containing 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11] Do not discharge into drains or the environment.[11]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Chemical Waste Generated Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Dispose Arrange for Licensed Disposal Store->Dispose End Waste Manifested and Removed from Site Dispose->End

Caption: Step-by-step process for the safe disposal of chemical waste.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]

References

  • Virginia Tech. (n.d.). Personal Protection for the Applicator and Worker Module. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl carbamate. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,2-trifluoroethyl N-methylcarbamate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,2-trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2,2,2-trifluoroethyl N-(5-fluoropyridin-2-yl)carbamate — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]

  • Molport. (n.d.). 2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
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Reactant of Route 2
2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
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